molecular formula C10H8ClN3O2S2 B2839891 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448043-90-0

6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2839891
CAS No.: 1448043-90-0
M. Wt: 301.76
InChI Key: XMPSIILHTALBFD-UHFFFAOYSA-N
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Description

6-((5-Chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a 5-chlorothiophene-2-sulfonyl group. The pyrrolo[3,4-d]pyrimidine scaffold is known for its versatility in medicinal chemistry, particularly in antimicrobial and CNS-targeting agents . The sulfonyl-thiophene substituent likely enhances electronic properties and solubility, distinguishing it from simpler derivatives.

Properties

IUPAC Name

6-(5-chlorothiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S2/c11-9-1-2-10(17-9)18(15,16)14-4-7-3-12-6-13-8(7)5-14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPSIILHTALBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving suitable precursors such as aminopyrimidines and dihydropyrroles under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Chlorothiophene Moiety: This step involves the coupling of the chlorothiophene unit to the sulfonylated pyrrolo[3,4-d]pyrimidine core, which can be facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide under appropriate conditions.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

ATR Kinase Inhibition

A key application of this compound is its role as an inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is crucial in the DNA damage response pathway, making it a significant target for cancer therapies. Research indicates that derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibit potent inhibitory activity against ATR kinase. For instance, one derivative demonstrated an IC50 value of 0.007 μM , indicating strong inhibitory potential and effective anti-tumor activity in vitro by significantly reducing ATR phosphorylation levels and its downstream signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrrolo[3,4-d]pyrimidine scaffold can enhance its biological activity. Variations in substituents at different positions on the pyrrolo-pyrimidine structure can lead to significant differences in potency and selectivity towards ATR kinase and potentially other targets involved in tumorigenesis .

Potential Applications Beyond Cancer Therapy

While the primary focus has been on cancer therapy through ATR inhibition, there are indications that this compound may also possess broader applications:

Antimicrobial Activity

The heterocyclic nature of pyrrolo[3,4-d]pyrimidines suggests potential antimicrobial properties. Compounds with similar structures have been explored for their ability to inhibit bacterial growth and could be investigated further for their effectiveness against various pathogens.

Enzyme Inhibition

Given the structural similarities to other known enzyme inhibitors, this compound may also serve as a scaffold for developing inhibitors targeting different enzymes involved in metabolic pathways or disease processes.

Case Studies and Research Findings

StudyApplicationKey Findings
Discovery of ATR inhibitorsCancer therapyCompound 5g showed IC50 = 0.007 μM against ATR kinase; good anti-tumor activity observed .
SAR analysisDrug developmentModifications to the pyrrolo-pyrimidine scaffold significantly affect biological activity; ongoing research into optimal substitutions .

Mechanism of Action

The mechanism of action of 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, while the pyrrolo[3,4-d]pyrimidine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Pyrrolo[3,4-d]pyrimidine Core

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine None (base structure) 188.23 Precursor for quinolone antibiotics; synthesized via NaBH4/NiCl2 reduction
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl Cyclopropyl 197.67 Improved stability due to cyclopropyl group; used in kinase inhibitor research
6-((5-Chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 5-Chlorothiophene-2-sulfonyl ~369.8 (calculated) Enhanced solubility and electronic effects from sulfonyl group; potential antimicrobial activity inferred from parent core N/A

Key Observations :

  • Cyclopropyl derivatives (e.g., 2-cyclopropyl) prioritize steric effects, whereas sulfonyl groups may enhance hydrogen-bonding interactions .

Compounds with Varied Core Structures but Similar Substituents

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties References
Zopiclone Pyrrolo[3,4-b]pyrazine 5-Chloropyridinyl, piperazinecarboxylate 388.8 Sedative-hypnotic; 52–59% protein binding; oral bioavailability ~80%
Eszopiclone Pyrrolo[3,4-b]pyrazine (S)-5-chloropyridinyl, methylpiperazine 388.8 Improved enantioselectivity for GABAA receptor binding; similar PK profile to Zopiclone
Patent Compound (Example 324) Pyrrolo[1,2-b]pyridazine Trifluoromethylphenyl, carboxamide 757 (LCMS) High molecular weight limits bioavailability; used in oncology research

Key Observations :

  • The patent compound’s trifluoromethyl and carboxamide groups increase molecular weight (m/z 757), likely reducing oral absorption compared to smaller sulfonyl-thiophene derivatives .

Derivatives with Halogenated or Sulfur-Containing Groups

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
7-(3,4-Dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 3,4-Dichlorophenyl, methylsulfanyl 338.3 (CAS: 338416-22-1) Discontinued due to synthesis challenges; dichlorophenyl enhances lipophilicity
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride HCl salt 188.23 (base) + 72.92 (HCl) Improved solubility in aqueous media; used in intermediate synthesis

Key Observations :

  • Halogenation (e.g., dichlorophenyl) increases lipophilicity but may introduce toxicity risks, whereas sulfonyl groups balance solubility and reactivity .
  • Hydrochloride salts (e.g., dihydrochloride) improve crystallinity and handling in synthetic workflows .

Research Findings and Implications

  • Antimicrobial Potential: The parent pyrrolo[3,4-d]pyrimidine core is a precursor to quinolone antibiotics, suggesting the sulfonyl-thiophene derivative could be optimized for bacterial enzyme inhibition .
  • Synthetic Challenges : Nickel/borohydride reduction (used for the base structure) may require optimization for sulfonyl-thiophene derivatives to avoid side reactions .

Biological Activity

6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core substituted with a chlorothiophenesulfonyl group. This unique structure suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit a range of biological activities, including:

  • Antiviral Activity : Some studies have reported that pyrrolopyrimidine derivatives can inhibit viral replication in HIV and other viruses by targeting reverse transcriptase and other viral enzymes .
  • Anticancer Properties : Compounds within this class have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The sulfonyl group may enhance binding affinity to target enzymes, facilitating inhibition.
  • Cellular Uptake : The lipophilicity of the compound allows for better cellular penetration, enhancing its bioavailability.
  • Apoptotic Pathways : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases .

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of pyrrolopyrimidine derivatives against HIV-1. The results indicated that certain modifications to the structure significantly increased potency against both wild-type and mutant strains of HIV .

Case Study 2: Anticancer Effects

In vitro tests on various cancer cell lines demonstrated that 6-(substituted pyrrolopyrimidines) exhibited significant cytotoxicity. For instance, compounds showed IC50 values in the low micromolar range against leukemia cell lines .

Case Study 3: Enzyme Inhibition

Research focused on the enzyme inhibitory activity of related compounds revealed that some derivatives effectively inhibited AChE and urease, suggesting therapeutic potential in treating conditions like Alzheimer's disease and urinary tract infections .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Target Enzyme/Pathway
AntiviralPyrrolopyrimidine Derivative<10HIV Reverse Transcriptase
Anticancer6-(Substituted Pyrrolopyrimidine)5-15Various Cancer Cell Lines
Enzyme InhibitionPyrrolopyrimidine Derivative20-50AChE

Q & A

Q. What are the key synthetic routes for preparing 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and what intermediates are critical in its synthesis?

Methodological Answer: The synthesis typically involves constructing the pyrrolo[3,4-d]pyrimidine core followed by sulfonylation with a 5-chlorothiophen-2-ylsulfonyl group. Critical intermediates include:

  • 3-Amino-3-pyrroline derivatives (e.g., 4-cyano- or 4-carbethoxy-substituted intermediates), which undergo cyclization to form the pyrrolopyrimidine scaffold .
  • Thiophene sulfonyl chlorides (e.g., 5-chlorothiophene-2-sulfonyl chloride) for introducing the sulfonyl group via nucleophilic substitution.

Reaction optimization may involve using bases like triethylamine to facilitate sulfonylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy:
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon connectivity, particularly the sulfonyl and chlorothiophene moieties. For example, the sulfonyl group deshields adjacent protons, appearing as distinct doublets .
    • IR : Peaks at ~1350–1150 cm1^{-1} for sulfonyl (S=O) stretching and ~700 cm1^{-1} for C-Cl vibrations .
  • Computational Methods :
    • DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, HOMO-LUMO gaps, and sulfonyl group’s electron-withdrawing effects .

Advanced Research Questions

Q. What experimental strategies are recommended to optimize the yield of this compound under varying reaction conditions (e.g., solvent systems, catalysts)?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency vs. dichloromethane for milder conditions.
  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps .
  • Temperature Control : Gradual heating (50–80°C) during sulfonylation minimizes side reactions.
  • Yield Tracking : Monitor via HPLC or LC-MS at each step. For example, achieved 38% yield in a related synthesis by optimizing stoichiometry and reaction time .

Q. How does the sulfonyl group’s electronic configuration influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The sulfonyl group is strongly electron-withdrawing, which:

  • Activates the pyrimidine ring for nucleophilic attack at electron-deficient positions (e.g., C4 or C7).
  • Stabilizes transition states via resonance, facilitating reactions with amines or thiols. For example, notes substitution reactions with alkylating agents under basic conditions .
  • Quantitative Analysis : Compare reaction rates (via 1H^1H-NMR kinetics) of sulfonylated vs. non-sulfonylated analogs to isolate electronic effects .

Q. What methodologies are effective in resolving conflicting bioactivity data observed across different cell lines or assay conditions for this compound?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., MIA PaCa-2 for pancreatic cancer) and culture conditions (e.g., 10% FBS, 37°C) .
    • Include positive controls (e.g., kinase inhibitors for CDK9 studies) to validate assay sensitivity.
  • Orthogonal Assays : Pair MTT proliferation assays with flow cytometry for apoptosis/cycle analysis to cross-verify results .
  • Data Normalization : Adjust for batch effects (e.g., passage number, serum lot) using Z-score normalization.

Q. How can computational docking studies be integrated with experimental SAR data to predict binding modes with potential enzymatic targets like CDK9?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve CDK9 structure (PDB: 4BCF), remove water, add hydrogens.
    • Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
    • Docking Software : Use AutoDock Vina or Schrödinger Glide to simulate binding poses.
    • Validation : Compare predicted binding energy with experimental IC50_{50} values from kinase assays .
  • SAR Integration : Modify substituents (e.g., chlorothiophene vs. methoxyphenyl) and correlate docking scores with activity trends.

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